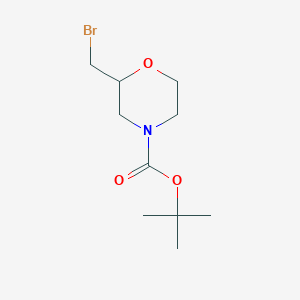

4-Boc-2-(bromomethyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(bromomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXCSEPIBOWMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726276 | |

| Record name | tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765914-78-1 | |

| Record name | tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(bromomethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Morpholine Scaffold

An In-depth Technical Guide to the Synthesis of 4-Boc-2-(bromomethyl)morpholine

In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold." Its prevalence in a multitude of clinically successful drugs and high-value biological probes is a testament to its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to engage in crucial hydrogen bonding interactions.[1][2][3][4] Specifically, 2-substituted chiral morpholines are key structural motifs in compounds targeting a range of biological pathways, from dopamine receptors to kinases.[5][6][7]

This guide provides a comprehensive, field-proven methodology for the synthesis of This compound , a versatile and strategically important building block for drug discovery and development professionals. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a successful, reproducible, and scalable synthesis.

Synthetic Strategy: A Retrosynthetic Blueprint

A robust synthetic plan begins with a logical deconstruction of the target molecule. The most direct retrosynthetic disconnection for this compound identifies the corresponding primary alcohol, 4-Boc-2-(hydroxymethyl)morpholine , as the immediate precursor. This simplifies the core chemical challenge to a single, high-fidelity transformation: the selective bromination of a primary alcohol.

The choice of the tert-butyloxycarbonyl (Boc) group for nitrogen protection is deliberate. It is exceptionally stable under a wide range of nucleophilic and basic conditions but can be cleanly removed under mild acidic conditions, offering crucial orthogonal protection in multi-step synthetic sequences.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Precursor: (S)-4-Boc-2-(hydroxymethyl)morpholine

While the target molecule can be synthesized as a racemate, enantiomerically pure morpholines are often required for pharmaceutical applications.[1][8] An operationally simple and efficient synthesis of the chiral precursor, (S)-4-Boc-2-(hydroxymethyl)morpholine, starts from commercially available (S)-epichlorohydrin.[9][10] This route is advantageous as it requires no chromatographic purification, lending itself to high throughput and scalability.[9]

The general strategy involves the ring-opening of epichlorohydrin with an appropriate amino alcohol, followed by cyclization and subsequent N-Boc protection.

Experimental Protocol: Synthesis of (S)-4-Boc-2-(hydroxymethyl)morpholine

This protocol is adapted from established literature procedures for the synthesis of chiral morpholine derivatives.[9][10]

Step 1: Synthesis of (S)-1-((2-hydroxyethyl)amino)-3-chloropropan-2-ol

-

To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as methanol at 0 °C, add (S)-epichlorohydrin (1.05 eq.) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction for the consumption of starting material by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude amino diol, which is often used in the next step without further purification.

Step 2: Cyclization to (S)-morpholin-2-ylmethanol

-

Dissolve the crude product from Step 1 in an appropriate solvent (e.g., tetrahydrofuran or methanol).

-

Add a strong base, such as sodium methoxide or potassium tert-butoxide (1.5-2.0 eq.), portion-wise at 0 °C.

-

Warm the mixture to room temperature or gently heat to reflux (typically 40-60 °C) to drive the intramolecular Williamson ether synthesis (cyclization).

-

Monitor the reaction by TLC. The cyclization is usually complete within 4-8 hours.

-

Neutralize the reaction with an aqueous acid (e.g., NH₄Cl solution), extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to yield the crude cyclic product.

Step 3: N-Boc Protection

-

Dissolve the crude (S)-morpholin-2-ylmethanol in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add triethylamine (1.5 eq.) or another non-nucleophilic base, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).[11]

-

Stir the reaction at room temperature for 2-4 hours.

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can often be purified by crystallization or precipitation to yield pure (S)-4-Boc-2-(hydroxymethyl)morpholine.[12][13]

The Core Transformation: Bromination via the Appel Reaction

The conversion of the primary alcohol in 4-Boc-2-(hydroxymethyl)morpholine to the corresponding bromide is the pivotal step. Several reagents can achieve this transformation, including PBr₃ and SOBr₂.[14] However, these reagents can generate acidic byproducts that risk cleaving the acid-sensitive Boc protecting group.

The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is the superior method for this substrate. [15][16] Its primary advantages are:

-

Mild and Neutral Conditions: The reaction proceeds under essentially neutral conditions, ensuring the integrity of the Boc group.[15][17]

-

High Selectivity: It is highly selective for primary and secondary alcohols.

-

Predictable Stereochemistry: The reaction occurs via a clean Sₙ2 mechanism, resulting in a complete inversion of configuration at a chiral center.[14][16][17]

Mechanism of the Appel Reaction

The driving force for the Appel reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[16] The mechanism proceeds through several well-defined steps:

Caption: Mechanism of the Appel reaction for alcohol bromination.

-

Activation: Triphenylphosphine, a strong nucleophile, attacks one of the bromine atoms of CBr₄, displacing the tribromomethanide anion (CBr₃⁻) to form a bromotriphenylphosphonium bromide salt.[15][18]

-

Deprotonation: The strongly basic CBr₃⁻ anion deprotonates the alcohol, generating an alkoxide and bromoform (CHBr₃).[15]

-

Alkoxyphosphonium Formation: The resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing bromide and forming a key alkoxyphosphonium intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[15][18]

-

Sₙ2 Displacement: The bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom bearing the alkoxyphosphonium group. This Sₙ2 displacement yields the final alkyl bromide product with inverted stereochemistry and the highly stable triphenylphosphine oxide byproduct.[16][17]

Experimental Protocol: Synthesis of this compound

Safety Precaution: Carbon tetrabromide is toxic and an irritant. Bromoform is a toxic byproduct. This reaction must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Boc-2-(hydroxymethyl)morpholine (1.0 eq.).

-

Solvent: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add carbon tetrabromide (CBr₄, 1.2-1.5 eq.) and stir until it dissolves completely.

-

Reaction Initiation: Add triphenylphosphine (PPh₃, 1.2-1.5 eq.) portion-wise to the cooled solution. Causality Note: A slight exotherm may be observed. Adding PPh₃ in portions helps maintain temperature control, preventing potential side reactions.

-

Reaction Progress: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase), observing the consumption of the starting alcohol and the appearance of a new, less polar spot corresponding to the product.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue will contain the product, triphenylphosphine oxide, and residual reagents.

-

Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective. The product, this compound, is significantly less polar than the triphenylphosphine oxide byproduct.

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to yield the final product, typically as a colorless to pale yellow oil or low-melting solid.

Data Presentation: Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Equivalents of CBr₄ | 1.2 - 1.5 | Ensures complete consumption of the alcohol. |

| Equivalents of PPh₃ | 1.2 - 1.5 | Drives the reaction to completion. |

| Solvent | Anhydrous CH₂Cl₂ or THF | Aprotic solvents that solubilize reagents and do not interfere with the reaction. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exotherm; warming allows the reaction to proceed at a reasonable rate. |

| Reaction Time | 2 - 6 hours | Typical duration for primary alcohols; monitor by TLC for confirmation. |

| Typical Yield | 85 - 95% | The Appel reaction is generally high-yielding for unhindered primary alcohols. |

Characterization and Quality Control

Confirming the identity and purity of the final product is paramount. Standard analytical techniques provide a definitive structural proof.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most informative technique. Key signals include:

-

Disappearance of the alcohol's -OH proton signal.

-

Shift of the methylene protons adjacent to the oxygen from ~3.6-3.8 ppm (in the alcohol) to a downfield position, now adjacent to the bromine (-CH₂Br), typically appearing as a multiplet around 3.4-3.6 ppm.

-

Characteristic signals for the Boc group (a singlet at ~1.45 ppm, 9H) and the morpholine ring protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbon of the -CH₂Br group will appear at a characteristic chemical shift, typically in the range of 30-40 ppm.

-

Signals for the Boc group (quaternary carbon ~80 ppm, methyl carbons ~28 ppm) and the morpholine ring carbons will be present.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) would show the [M+H]⁺ or [M+Na]⁺ adducts. The molecular weight of C₁₀H₁₈BrNO₃ is 280.16 g/mol .[19] A key diagnostic feature is the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two mass peaks of nearly equal intensity separated by 2 Da.

-

Conclusion

The synthesis of this compound is a critical process for accessing a wide array of complex molecular architectures in drug discovery. The strategy outlined in this guide, centered on the bromination of a readily accessible chiral alcohol precursor via the Appel reaction, represents a reliable, high-yielding, and scalable method. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and reproducibly synthesize this valuable building block, accelerating the development of next-generation therapeutics.

References

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link][1][2]

- Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link][3][4]

- Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. www.organic-chemistry.org. [Link][15]

- OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Link][16]

- Li, G., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link][8]

- Name-Reaction.com. (n.d.). Appel Reaction. [Link][17]

- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link][21]

- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. [Link][19]

- Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481–2488. [Link][5]

- Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(10), 997-1016. [Link][6]

- LookChem. (n.d.). 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | CAS 135065-69-9. [Link][12]

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][7]

- Oakwood Chemical. (n.d.). (S)-4-Boc-2-Hydroxymethyl-morpholine. [Link][22]

- HBT. (n.d.). This compound, min 97%, 100 mg. [Link][20]

- Breuning, M., & Hein, M. (2007). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Tetrahedron: Asymmetry, 18(12), 1442-1445. [Link][9]

- ResearchGate. (2013). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link][10]

- Murar, C. E., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. [Link][23]

- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. [11]

Sources

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 12. Cas 135065-69-9,2-HYDROXYMETHYL-4-BOC-MORPHOLINE | lookchem [lookchem.com]

- 13. scbt.com [scbt.com]

- 14. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 15. orgosolver.com [orgosolver.com]

- 16. name-reaction.com [name-reaction.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. calpaclab.com [calpaclab.com]

A Comprehensive Technical Guide to 4-Boc-2-(bromomethyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 4-Boc-2-(bromomethyl)morpholine, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol, reactivity profile, and its significant applications, particularly in the burgeoning field of targeted protein degradation.

Introduction: The Versatility of the Morpholine Scaffold

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity. This compound, with its protected amine and reactive bromomethyl group, serves as a versatile synthon for introducing the morpholine scaffold into a wide range of molecular architectures. This guide aims to provide a detailed understanding of this compound to facilitate its effective utilization in research and development.

Chemical Structure and Physicochemical Properties

This compound, systematically named tert-butyl 2-(bromomethyl)morpholine-4-carboxylate, possesses a chiral center at the 2-position of the morpholine ring. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the morpholine nitrogen, preventing its participation in undesired side reactions and allowing for selective functionalization at the bromomethyl position.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 765914-78-1 | [3][4] |

| Molecular Formula | C₁₀H₁₈BrNO₃ | [4] |

| Molecular Weight | 280.16 g/mol | [4] |

| Appearance | White to yellow solid | [5] |

| Purity | ≥97% | [4] |

| Storage Temperature | Room temperature, sealed in dry, dark place | [5] |

| Boiling Point (Predicted) | 328.8 ± 32.0 °C | [5] |

| Density (Predicted) | 1.334 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | -2.34 ± 0.40 | [5] |

Synthesis Protocol: A Step-by-Step Guide

The most common and reliable synthesis of this compound involves the bromination of the corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[3] The Appel reaction, utilizing carbon tetrabromide and triphenylphosphine, is a highly effective method for this transformation.

Materials and Reagents

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Experimental Procedure

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Reagent Addition: Add carbon tetrabromide (2.0 eq) to the cooled solution. Subsequently, add a solution of triphenylphosphine (2.1 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at -20 °C.

-

Reaction Progression: Allow the reaction mixture to warm to -15 °C and stir for 18 hours. After this period, let the mixture warm to room temperature and continue stirring for an additional 1.5 hours.

-

Workup: Remove the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired product, this compound.[3]

Diagram 2: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is critical for confirming its identity and purity. The following table summarizes the expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR | δ ~3.0–4.0 ppm (morpholine ring protons), δ ~1.4 ppm (tert-butyl group protons).[3] |

| ¹³C NMR | Signals corresponding to the morpholine ring carbons, the bromomethyl carbon, and the Boc protecting group carbons. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ~280.06.[3] |

| Infrared (IR) Spectroscopy | Characteristic C-H, C-N, C-O, and C-Br stretching and bending vibrations. |

Reactivity Profile: A Versatile Electrophile

The primary site of reactivity in this compound is the electrophilic carbon of the bromomethyl group. This primary alkyl bromide readily undergoes nucleophilic substitution reactions (SN2) with a variety of nucleophiles.[6][7] The bulky Boc group and the morpholine ring may introduce some steric hindrance, but the primary nature of the halide ensures that SN2 reactions are generally favorable.[4]

Reactions with N-Nucleophiles

Amines, azides, and other nitrogen-containing nucleophiles can displace the bromide to form a new carbon-nitrogen bond. This is a common strategy for incorporating the morpholine moiety into larger molecules.[8]

Reactions with O-Nucleophiles

Alcohols, phenols, and carboxylates can act as nucleophiles to form ethers and esters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to deprotonate the oxygen nucleophile.

Reactions with S-Nucleophiles

Thiols and thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers.

Diagram 3: Reactivity of this compound

Caption: SN2 reactivity with various nucleophiles.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex molecules with therapeutic potential.[1] Its primary application lies in its use as a precursor for introducing the morpholine scaffold, which is known to impart favorable pharmacokinetic properties to drug candidates.[2]

Targeted Protein Degradation: PROTACs

A particularly significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11][12] The morpholine moiety, often part of the linker or the E3 ligase-binding element, can be introduced using this compound. This approach offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable."[12]

Antibacterial Agents

The morpholine ring is a key component of several antibacterial agents.[6] The incorporation of this scaffold can enhance the antibacterial activity of a compound. While this compound itself has been noted as an antibacterial agent, its primary role is as a synthetic intermediate for more complex antibacterial drug candidates.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[9] It may also cause respiratory irritation.

Hazard Statements (H-phrases): H302, H312, H315, H318, H332, H335[9]

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the advantageous properties of the morpholine scaffold make it an indispensable tool for the synthesis of novel therapeutic agents, particularly in the exciting field of targeted protein degradation. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this important chemical entity in their drug discovery endeavors.

References

- Ney, J. E., & Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(21), 4942–4945. [Link]

- PubChem. (n.d.). (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate.

- Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138–144. [Link]

- Chemistry LibreTexts. (2024, March 17). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary).

- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.

- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.

- MSU Chemistry. (n.d.). Alkyl Halide Reactivity.

- Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile?.

- University of Calgary. (n.d.). Ch22: Alkylation of Amines.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.

- PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.

- ChemRxiv. (2024, September 6). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

- PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

Sources

- 1. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]

- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 9. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 919286-71-8|(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

mechanism of action of 4-Boc-2-(bromomethyl)morpholine in reactions

An In-depth Technical Guide to the Mechanism and Application of 4-Boc-2-(bromomethyl)morpholine in Synthetic Chemistry

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions within biological targets.[1][2] this compound has emerged as a pivotal chiral building block, enabling the strategic introduction of the morpholine scaffold into complex molecular architectures. This guide provides an in-depth analysis of the core mechanism of action of this reagent, focusing on its reactivity profile, the strategic role of the Boc-protecting group, and the design of robust, self-validating experimental protocols. We will explore its application in nucleophilic substitution reactions and subsequent synthetic transformations, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this versatile synthetic tool.

Molecular Architecture and Inherent Reactivity

To understand the utility of this compound, one must first dissect its molecular structure and the distinct roles of its constituent parts. The molecule's reactivity is not monolithic but rather a symphony of the properties of the morpholine ring, the N-Boc protecting group, and the bromomethyl functional group.

The Morpholine Core: A Privileged Scaffold

The six-membered morpholine ring, containing both a nitrogen and an oxygen atom, is not merely a passive linker. Its chair-like conformation and the polarity imparted by the heteroatoms allow it to serve as a valuable pharmacophore, often improving aqueous solubility and acting as a hydrogen bond acceptor.[2][3] In drug design, its weak basicity (pKa of the protonated amine is ~8.5) is frequently exploited to modulate the pharmacokinetic properties of a lead compound.[2]

The N-Boc Group: An Electronic and Steric Controller

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in contemporary organic synthesis.[4] Its function here is twofold:

-

Electronic Deactivation: The electron-withdrawing nature of the carbonyl in the Boc group effectively delocalizes the lone pair of the morpholine nitrogen, rendering it non-nucleophilic. This is critical as it prevents self-reaction or competition with the intended nucleophile during alkylation reactions.

-

Solubility and Handling: The bulky and lipophilic tert-butyl group often improves the solubility of the reagent and its derivatives in common organic solvents, simplifying reaction setup and purification.

The Boc group is renowned for its stability towards a wide range of nucleophiles, bases, and reductive/oxidative conditions, allowing for selective reaction at the bromomethyl site.[5] Its primary liability is to strong acid, which cleanly removes it via a carbocationic mechanism, a crucial feature for sequential synthetic strategies.[6][7][8]

The 2-(bromomethyl) Moiety: The Electrophilic Warhead

The primary reactive center of the molecule is the bromomethyl group (-CH₂Br) at the C-2 position. Several factors contribute to its high electrophilicity:

-

Polarization: The carbon-bromine bond is highly polarized due to the high electronegativity of bromine, creating a significant partial positive charge on the methylene carbon.

-

Excellent Leaving Group: The bromide ion (Br⁻) is a superb leaving group due to its large size, low basicity, and the stability of the resulting anion.

-

Steric Accessibility: As a primary alkyl halide, the electrophilic carbon is sterically unhindered, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.

Core Mechanism of Action: The SN2 Reaction

The predominant mechanism of action for this compound in reactions with nucleophiles is the bimolecular nucleophilic substitution (SN2) pathway . This is a single, concerted step where the nucleophile attacks the electrophilic methylene carbon at the same time as the bromide leaving group departs.

The reaction proceeds via a trigonal bipyramidal transition state where the incoming nucleophile and the departing bromide are positioned 180° apart. This geometry leads to an inversion of stereochemistry at the carbon center if it were chiral; however, in this case, the reaction occurs at an achiral methylene carbon.

Caption: General SN2 mechanism of this compound.

This mechanism is highly reliable and predictable, making it a powerful tool for constructing carbon-heteroatom bonds. A wide variety of nucleophiles can be employed, including:

-

O-Nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.

-

N-Nucleophiles: Primary and secondary amines, azides, and heterocycles to form new C-N bonds.

-

S-Nucleophiles: Thiols and thiophenols to generate thioethers.

-

C-Nucleophiles: Enolates and organometallics, although these sometimes require more specialized conditions.

Protocol Design and Experimental Causality

A successful reaction is not merely a matter of mixing reagents. As a self-validating system, every step in the protocol must have a clear purpose rooted in chemical principles. Below is a representative protocol for the alkylation of a generic phenol with this compound, with explanations for each experimental choice.

Key Experimental Parameters

| Parameter | Recommended Choice | Rationale (The "Why") |

| Solvent | Polar Aprotic (DMF, Acetonitrile) | These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. They do not participate in hydrogen bonding, which would otherwise cage and deactivate the nucleophile. |

| Base | Weak, Non-nucleophilic (K₂CO₃, Cs₂CO₃) | A base is required to deprotonate the acidic phenol, generating the more potent phenoxide nucleophile. Carbonates are ideal as they are strong enough for this purpose but are poor nucleophiles themselves, preventing competition with the phenoxide. Cesium carbonate is often used for sterically hindered or less reactive nucleophiles due to the increased solubility of cesium salts. |

| Temperature | 25 °C to 80 °C | Most SN2 reactions with this substrate proceed efficiently at room temperature or with gentle heating. Higher temperatures increase the reaction rate but can also promote side reactions like elimination, though this is minimal for a primary bromide. |

| Monitoring | Thin Layer Chromatography (TLC) | TLC is a rapid and indispensable tool to track the consumption of the starting materials and the formation of the product, allowing the reaction to be stopped at the optimal time to maximize yield and minimize byproduct formation. |

Protocol: N-Boc-2-(phenoxymethyl)morpholine Synthesis

Objective: To synthesize N-Boc-2-(phenoxymethyl)morpholine via SN2 alkylation of phenol.

Materials:

-

Phenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Causality: A dry, inert atmosphere prevents the introduction of water, which could hydrolyze the alkyl bromide or compete as a nucleophile. The excess base ensures complete deprotonation of the phenol.

-

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M).

-

Reagent Addition: Add this compound (1.1 eq) to the mixture.

-

Causality: A slight excess of the electrophile ensures the complete consumption of the potentially more valuable nucleophile.

-

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature (or 50 °C if the reaction is slow) and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

-

Causality: Vigorous stirring is essential in a heterogeneous mixture to ensure efficient contact between the reagents.

-

-

Quenching and Workup: Once TLC indicates the consumption of the phenol, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Causality: The quench with water dissolves the inorganic salts (K₂CO₃, KBr). Extraction with an organic solvent immiscible with water transfers the desired organic product out of the aqueous phase.

-

-

Aqueous Washes: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.

-

Causality: The water wash removes residual DMF. The NaHCO₃ wash removes any unreacted phenol. The brine wash removes bulk water from the organic layer before the final drying step, making the drying agent more efficient.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Causality: Removing all traces of water is crucial before solvent evaporation to prevent product hydrolysis upon storage.

-

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure product.

Strategic Deprotection and Synthetic Elaboration

The true power of this compound lies in its role as a linchpin in multi-step syntheses. After the initial SN2 reaction, the Boc group can be selectively removed to unmask the morpholine nitrogen, making it available for further functionalization (e.g., acylation, reductive amination, or arylation).

The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[7][8]

Caption: Two-step synthetic workflow using the title reagent.

Protocol: Boc Group Deprotection

Objective: To deprotect the N-Boc-2-(phenoxymethyl)morpholine synthesized previously.

Materials:

-

N-Boc-2-(phenoxymethyl)morpholine (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Causality: Cooling the reaction helps to control the initial exotherm upon acid addition.

-

-

Reagent Addition: Add TFA (5-10 eq) dropwise to the stirred solution.

-

Causality: TFA is a strong acid that protonates the carbamate oxygen, initiating the cleavage mechanism. The byproduct, tert-butyl cation, is scavenged by TFA or dimerizes to isobutylene.[8] Bubbling (CO₂) is often observed.

-

-

Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in an organic solvent like ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic.

-

Causality: The initial concentration removes volatile components. The basic wash is critical to neutralize the TFA and deprotonate the product amine from its ammonium trifluoroacetate salt form to the free base, making it extractable into the organic layer.

-

-

Drying and Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected secondary amine. This product is often pure enough for subsequent steps without further purification.

Conclusion

This compound is a robust and versatile electrophilic building block whose reactivity is dominated by the SN2 mechanism. Its utility is amplified by the presence of the Boc protecting group, which pacifies the morpholine nitrogen and allows for clean, selective alkylation at the bromomethyl position. The subsequent, facile deprotection of the Boc group under acidic conditions provides a powerful two-step strategy for the synthesis of diverse C-2 substituted morpholines. This strategic combination of predictable reactivity and orthogonal protection makes this compound an indispensable tool for researchers in drug discovery and synthetic organic chemistry.

References

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6527–6537. [Link]

- Derry, M. J., & Huestis, M. P. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 24(42), 7769–7773. [Link]

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Wijtmans, R., Vink, M. K. S., Schoemaker, H. E., van Delft, F. L., Blaauw, R. H., & Rutjes, F. P. J. T. (2004). Biological relevance and synthesis of C-substituted morpholine derivatives. Synthesis, 2004(04), 641-662. [Link]

- Matralis, A. N., & Kourounakis, A. P. (2019). Medicinal chemistry of 2,2,4-substituted morpholines. ACS Medicinal Chemistry Letters, 10(2), 98-104. [Link]

- Cerasuolo, M., Piacente, F., & Castellano, S. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3505–3520. [Link]

- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Bune, M., Istrate, D., & Mărculescu, A. M. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244835. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Spectroscopic Guide to 4-Boc-2-(bromomethyl)morpholine: NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Boc-2-(bromomethyl)morpholine, a key building block in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with field-proven protocols for data acquisition and interpretation. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural characterization.

Molecular Structure and Overview

This compound, with the chemical formula C10H18BrNO3 and a molecular weight of 280.16 g/mol , is a versatile synthetic intermediate.[1][2][3] The presence of a Boc-protected amine, a morpholine ring, and a reactive bromomethyl group makes it a valuable component in the synthesis of more complex molecules, including potential therapeutic agents.[3][4] Accurate spectroscopic characterization is crucial for confirming its identity and purity.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and proton framework.

Predicted ¹H and ¹³C NMR Data

The morpholine ring typically exhibits a distinct pattern in NMR spectra.[5] The presence of the electron-withdrawing Boc group and the bromomethyl substituent leads to characteristic shifts in the signals of adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.47 | s | 9H | C(CH₃)₃ (Boc) |

| ~2.60 - 2.90 | m | 2H | Morpholine CH₂-N |

| ~3.30 - 3.50 | m | 2H | CH₂-Br |

| ~3.60 - 4.10 | m | 5H | Morpholine CH₂-O and CH-N |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~28.4 | C(CH₃)₃ (Boc) |

| ~34.5 | CH₂-Br |

| ~44.0 | Morpholine CH₂-N |

| ~67.0 | Morpholine CH₂-O |

| ~75.0 | Morpholine CH-N |

| ~80.5 | C(CH₃)₃ (Boc) |

| ~154.5 | C=O (Boc) |

Experimental Protocol for NMR Data Acquisition

The following protocol ensures the acquisition of high-quality NMR data suitable for structural confirmation.

Figure 2: Workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices

-

Solvent: CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its relatively clean spectral window.

-

Internal Standard: TMS provides a sharp singlet at 0 ppm, which is a reliable reference for calibrating the chemical shift axis.

-

2D NMR: While 1D spectra provide essential information, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in complex regions of the spectrum. HSQC, for instance, directly correlates each proton with the carbon it is attached to.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O of the carbamate, the C-O bonds of the ether and carbamate, and the C-H bonds of the alkyl groups.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2975 - 2850 | Strong | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| ~1690 | Strong | C=O stretch | Carbamate (Boc) |

| ~1420 | Medium | C-H bend | CH₂ |

| ~1250 | Strong | C-N stretch | Amine |

| ~1160 | Strong | C-O stretch | Carbamate (Boc) |

| ~1115 | Strong | C-O-C stretch | Ether (Morpholine) |

| ~650 | Medium | C-Br stretch | Alkyl bromide |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background correction on the collected spectrum.

The choice of ATR-FTIR is based on its simplicity, speed, and minimal sample preparation requirements, making it a highly efficient method for routine analysis of solid and liquid samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Expected Molecular Ion and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the expected ions would be the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The isotopic pattern for bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in characteristic M and M+2 peaks for all bromine-containing fragments.

The primary fragmentation pathway involves the loss of the Boc group or cleavage of the morpholine ring.

Figure 3: Proposed ESI-MS fragmentation of this compound.

Table 4: Predicted Key Ions in ESI-MS

| m/z (⁷⁹Br / ⁸¹Br) | Ion Formula | Description |

| 280.05 / 282.05 | [C₁₀H₁₉BrNO₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 302.04 / 304.04 | [C₁₀H₁₈BrNNaO₃]⁺ | Sodium adduct [M+Na]⁺ |

| 224.00 / 226.00 | [C₆H₁₁BrNO₂]⁺ | Loss of isobutylene from Boc group |

| 179.99 / 181.99 | [C₅H₁₀BrN]⁺ | Loss of the Boc group |

| 186.11 | [C₉H₁₆NO₃]⁺ | Loss of the bromomethyl radical |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

The choice of ESI is due to its soft ionization nature, which typically keeps the molecular ion intact, providing clear molecular weight information.

Synthesis and Purity Considerations

This compound is commonly synthesized from tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate using a brominating agent like carbon tetrabromide and triphenylphosphine.[6][7][8] Awareness of the synthetic route is crucial for analytical scientists, as it informs the potential impurities that may be present. For instance, unreacted starting material or triphenylphosphine oxide are potential byproducts that can be identified through careful analysis of the spectroscopic data.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

- PubChem. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. National Center for Biotechnology Information.

- Reinhard, F., et al. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis.

- PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information.

- Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.

- Li, B., et al. (2009). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.

Sources

- 1. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Boc-2-(bromomethyl)-morpholine | 765914-78-1 | QFB91478 [biosynth.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acdlabs.com [acdlabs.com]

- 6. This compound | 765914-78-1 [chemicalbook.com]

- 7. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 4-Boc-2-(bromomethyl)morpholine

Abstract

This technical guide provides a comprehensive overview of 4-Boc-2-(bromomethyl)morpholine, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. The guide delves into the compound's core characteristics, including its synthesis, chemical stability, and reactivity profile. A significant focus is placed on its practical applications as an alkylating agent, particularly in the construction of complex molecules and linkers for Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip the reader with the necessary knowledge for its effective and safe utilization in a laboratory setting.

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from a combination of advantageous physicochemical properties: the saturated ring system often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile to parent molecules.[1] The endocyclic oxygen can act as a hydrogen bond acceptor, while the nitrogen's basicity (pKa) is attenuated compared to other cyclic amines, which can be beneficial for tuning a compound's overall properties.[2]

This compound, also known by its systematic IUPAC name tert-butyl 2-(bromomethyl)morpholine-4-carboxylate, is a bifunctional synthetic intermediate that leverages the benefits of the morpholine core.[4][5] It combines:

-

A Boc-protected nitrogen , which deactivates the amine's nucleophilicity and basicity, allowing for selective reactions at other sites. This protecting group is stable under a wide range of conditions but can be readily removed under acidic treatment.[6][7]

-

A primary alkyl bromide (the bromomethyl group), which serves as a reactive electrophile for introducing the morpholinomethyl moiety via nucleophilic substitution reactions.[8]

This combination makes it an ideal reagent for the controlled, stepwise assembly of complex molecular architectures, particularly in the synthesis of linkers for PROTACs and other bioactive molecules.[9]

Physicochemical & Spectroscopic Profile

A clear understanding of the physical and spectral properties of a reagent is fundamental to its successful application.

Key Properties

| Property | Value | Reference(s) |

| CAS Number | 765914-78-1 (racemate), 919286-58-1 ((R)-enantiomer), 919286-71-8 ((S)-enantiomer) | [4][5][7] |

| Molecular Formula | C₁₀H₁₈BrNO₃ | [4] |

| Molecular Weight | 280.16 g/mol | [4] |

| Appearance | White to yellow solid | [4] |

| Storage Temperature | Room temperature, keep in a dark place, sealed in dry conditions | [10] |

Spectroscopic Characterization

-

¹H NMR: The proton spectrum will exhibit characteristic signals for the Boc group (a sharp singlet at ~1.47 ppm integrating to 9H). The morpholine ring protons will appear as a series of multiplets between approximately 2.6 and 4.0 ppm. The diastereotopic protons of the bromomethyl group (-CH₂Br) will likely appear as two distinct signals, possibly as doublets of doublets, in the range of 3.4-3.7 ppm.[11] The complexity of the morpholine ring signals is a well-documented phenomenon arising from the chair conformation and the resulting axial and equatorial protons.[13]

-

¹³C NMR: The carbon spectrum is expected to show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The methyl carbons of the Boc group will appear as a strong signal around 28 ppm. The four carbons of the morpholine ring typically resonate between 43 and 67 ppm, while the bromomethyl carbon (-CH₂Br) will be found further downfield, typically in the 30-35 ppm range.[11]

-

Mass Spectrometry (EI): Fragmentation will likely involve the loss of the tert-butyl group ([M-57]), followed by subsequent fragmentation of the morpholine ring. The parent morpholine ring often shows characteristic fragments at m/z 57 and 87 (molecular ion).[14]

Synthesis of this compound

The most common and direct route to this compound is the bromination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[10][15][16] This transformation is typically achieved using standard brominating agents. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a well-documented and effective method.[4]

Caption: Synthesis via Appel Bromination.

Experimental Protocol: Synthesis from Alcohol Precursor[4]

-

Preparation: To a solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), cool the mixture to -20 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add carbon tetrabromide (CBr₄, ~2.0 eq) to the cooled solution.

-

Slow Addition: Slowly add a solution of triphenylphosphine (PPh₃, ~2.1 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -15 °C.

-

Reaction: Allow the reaction mixture to stir at -15 °C for approximately 18 hours, then warm to room temperature and continue stirring for an additional 1.5 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the target product, this compound.

Causality: The use of low temperatures is crucial to control the exothermicity of the reaction and minimize side products. The Boc-protecting group is stable under these neutral conditions. Triphenylphosphine acts as an oxygen scavenger, and CBr₄ is the bromine source, forming a phosphonium bromide intermediate that facilitates the SN2 displacement of the hydroxyl group.

Chemical Stability and Handling

Stability Profile

The stability of this compound is governed by its two primary functional groups:

-

Boc Group (Acid Lability): The tert-butoxycarbonyl group is highly susceptible to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the morpholine nitrogen, typically at room temperature.[7] This reaction proceeds via the formation of a stable tert-butyl cation. Milder acidic conditions may also lead to slow degradation over time.

-

Bromomethyl Group (Nucleophilic/Basic Lability): As a primary alkyl bromide, the C-Br bond is susceptible to nucleophilic attack. This includes hydrolysis by water, especially under basic conditions, which would yield the starting alcohol. It is stable to most non-nucleophilic bases but will react with strong, hard nucleophiles.

-

General Storage: The compound should be stored in a dry, dark place at room temperature to prevent hydrolysis and potential light-induced degradation.[10]

Caption: Primary Degradation Pathways.

Safe Handling and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified as a hazardous substance.[5]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[5]

-

Mandatory PPE:

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat should be worn at all times.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Reactivity and Synthetic Applications

The primary utility of this compound is as an electrophile in SN2 reactions to introduce the N-Boc-morpholin-2-ylmethyl moiety. This reaction is broadly applicable to a range of soft nucleophiles.

Caption: General SN2 Alkylation Workflow.

Alkylation of Phenols

The O-alkylation of phenols is a common transformation. A weak, non-nucleophilic base like potassium carbonate or cesium carbonate is typically used to deprotonate the phenol, generating the phenoxide nucleophile for subsequent attack on the bromomethyl group.

-

Preparation: To a solution of the desired phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, ~1.5-2.0 eq).

-

Reagent Addition: Add this compound (1.0-1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture, typically to 60-80 °C, and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by extraction and subsequent silica gel column chromatography to yield the desired ether.

Self-Validation: The Boc group remains intact under these basic conditions. The choice of a weak base is critical to avoid potential side reactions, such as hydrolysis of the alkyl bromide. The progress of the reaction can be easily monitored by the disappearance of the phenol starting material.

Application in PROTAC Synthesis

One of the most significant applications of this reagent is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[17] this compound is an excellent building block for incorporating a flexible, hydrophilic morpholine unit into the linker, which can improve the PROTAC's solubility and cell permeability.[17][18]

The alkylation reaction is typically used to attach the morpholine moiety to a phenolic or amino group on one of the PROTAC components (either the target ligand, the E3 ligase ligand, or a pre-assembled fragment).

Caption: Role in PROTAC Assembly.

While specific patent literature showcases its use[1][17][19], the general strategy involves reacting a nucleophilic handle on a warhead or anchor molecule with this compound under conditions similar to those described in section 5.1. The resulting intermediate can then be further elaborated or deprotected and coupled to complete the PROTAC synthesis.

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis and medicinal chemistry. Its bifunctional nature allows for the strategic and controlled introduction of the morpholine scaffold into complex molecules. A thorough understanding of its stability—specifically, the acid-lability of the Boc group and the nucleophilic sensitivity of the bromomethyl group—is paramount for successful experimental design. With appropriate safety precautions, this building block serves as a powerful tool for developing novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation.

References

- Supporting Information - Macmillan Group - Princeton University. (n.d.).

- An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. (n.d.). National Institutes of Health.

- (PDF) Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (2005). ResearchGate.

- (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. (n.d.). PubChem.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- This compound, min 97%, 100 mg. (n.d.). HDH Chemicals.

- WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins. (2017). Google Patents.

- tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. (n.d.). PubChem.

- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.

- Tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate. (n.d.). PubChemLite.

- Recognizing the NMR pattern for morpholine. (2008). ACD/Labs.

- Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (2005). MDPI.

- WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][8][11][12]triazolo[4,3-a][11][12]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. (2020). Google Patents.

- WO2016191435A1 - Processes to produce brivaracetam. (2016). Google Patents.

- WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases. (2020). Google Patents.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.

- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof. (2023). Google Patents.

- Morpholine. (n.d.). NIST WebBook.

- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv.

- (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. (n.d.). National Institutes of Health.

- Synthesis of 4-tert-Butyl-2,6-bis(4-morpholinomethyl)-phenol. (2006). Semantic Scholar.

- US11452720B2 - Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. (2022). Google Patents.

- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.

- 2,6-Bis(tert-butyl)-4-(4-morpholinylmethyl)phenol. (n.d.). PubChem.

- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.

- US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers. (1990). Google Patents.

- US20210002431A1 - Polyolefin-polydiorganosiloxane block copolymer and hydrosilylation reaction method for the synthesis thereof. (2021). Google Patents.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.

- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. (2001). ResearchGate.

- tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. (n.d.). PubChem.

Sources

- 1. WO2019140003A1 - Antibody protac conjugates - Google Patents [patents.google.com]

- 2. US20210002431A1 - Polyolefin-polydiorganosiloxane block copolymer and hydrosilylation reaction method for the synthesis thereof - Google Patents [patents.google.com]

- 3. This compound | 765914-78-1 [chemicalbook.com]

- 4. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 919286-71-8|(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 2-CARBOXYMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER(766539-28-0) 1H NMR [m.chemicalbook.com]

- 12. a2bchem.com [a2bchem.com]

- 13. US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers - Google Patents [patents.google.com]

- 14. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 16. WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents [patents.google.com]

- 17. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]

- 18. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]

- 19. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]

An In-depth Technical Guide to tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate (CAS 765914-78-1) for Drug Discovery and Development

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine moiety stands out as a "privileged structure," a testament to its frequent appearance in a wide array of approved and experimental drugs.[1] Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in the design of novel therapeutics.[2] This guide focuses on a key derivative, tert-butyl 2-(bromomethyl)morpholine-4-carboxylate (CAS 765914-78-1), a versatile building block with significant potential for the synthesis of complex bioactive molecules. While direct biological activity of this compound is not extensively documented, its utility as a synthetic intermediate in the creation of therapeutics for central nervous system (CNS) disorders and as a component in emerging modalities like targeted protein degradation positions it as a compound of high interest for researchers and drug development professionals.[3][4]

This technical guide will provide a comprehensive overview of the physicochemical properties, synthesis, and key applications of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate, offering field-proven insights and detailed experimental protocols to empower its effective use in research and development.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for designing robust and efficient chemical transformations. The properties of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate are summarized in the table below, providing a critical reference for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈BrNO₃ | [1] |

| Molecular Weight | 280.16 g/mol | [5] |

| Appearance | White to yellow solid | ChemicalBook |

| Boiling Point | 328.8 ± 32.0 °C (Predicted) | ChemicalBook |

| Density | 1.334 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Water Solubility | Slightly soluble | ChemSrc |

| Storage Temperature | Keep in dark place, sealed in dry, room temperature | Sigma-Aldrich |

| SMILES | CC(C)(C)OC(=O)N1CCOC(CBr)C1 | [1] |

| InChI Key | RLXCSEPIBOWMOJ-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis of tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate: A Step-by-Step Protocol

The synthesis of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate is typically achieved from its corresponding hydroxymethyl precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Bromination of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

Causality Behind Experimental Choices:

-

Reagents: Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) are used in an Appel reaction, a reliable method for converting alcohols to alkyl bromides with inversion of stereochemistry.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction due to its ability to dissolve the starting material and reagents, and its relatively low boiling point facilitates removal post-reaction.

-

Temperature Control: The reaction is initiated at a low temperature (-20 °C) to control the exothermic reaction and minimize side products. Maintaining the temperature at -15 °C during the initial phase is crucial for selectivity.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to -20 °C using a dry ice/acetone bath. To this solution, add carbon tetrabromide (2.0 eq).

-

Slow Addition: Slowly add a solution of triphenylphosphine (2.1 eq) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -15 °C.

-

Reaction Monitoring: Maintain the reaction mixture at -15 °C for 18 hours. After this period, allow the reaction to warm to room temperature and stir for an additional 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired product, tert-butyl 2-(bromomethyl)morpholine-4-carboxylate.

Caption: Synthetic workflow for tert-butyl 2-(bromomethyl)morpholine-4-carboxylate.

Applications in Drug Discovery and Development

The primary value of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate lies in its role as a versatile synthetic intermediate. The presence of a reactive bromomethyl group and a Boc-protected amine allows for sequential and controlled modifications, making it an ideal starting point for the synthesis of more complex molecules.

Synthesis of Viloxazine Analogs for CNS Disorders

Viloxazine is a selective norepinephrine reuptake inhibitor that has been used as an antidepressant.[6] The synthesis of analogs of Viloxazine is an active area of research for the development of new treatments for CNS disorders.[3][7] tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate serves as a key building block in this process. The bromomethyl group allows for nucleophilic substitution with a phenoxide, followed by deprotection of the Boc group to yield the final Viloxazine analog.

Caption: Workflow for the synthesis of Viloxazine analogs.

A Building Block for Targeted Protein Degradation (PROTACs)